molecular formula C25H24ClN3O3S B2877644 METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 384357-37-3

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2877644
CAS No.: 384357-37-3
M. Wt: 482
InChI Key: AUWBKBAXTFMCHE-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a synthetic dihydropyridine derivative characterized by a complex substituent profile. The core structure features a 1,4-dihydropyridine ring with a 2-chlorophenyl group at position 4, a cyano group at position 5, a methyl group at position 2, and a carboxymethyl sulfanyl moiety linked to a 2,4-dimethylphenyl carbamate at position 4.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-14-9-10-20(15(2)11-14)29-21(30)13-33-24-18(12-27)23(17-7-5-6-8-19(17)26)22(16(3)28-24)25(31)32-4/h5-11,23,28H,13H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBKBAXTFMCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methyl 3-aminocrotonate, 2-chlorobenzaldehyde, and other reagents in the presence of a catalyst to form the desired dihydropyridine derivative . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved in its action include the inhibition of calcium influx into cells, which can affect muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide (CAS 5530-85-8)

This compound (CAS 5530-85-8) shares the 1,4-dihydropyridine backbone and key substituents, including the 2-chlorophenyl group (position 4), cyano group (position 5), and methyl group (position 2). However, critical differences include:

  • Sulfanyl Substituent : The target compound features a [(2,4-dimethylphenyl)carbamoyl]methyl sulfanyl group, whereas CAS 5530-85-8 has a (2-oxo-2-phenylethyl) sulfanyl moiety. The latter’s ketone group may enhance reactivity or metabolic instability compared to the carbamate-linked group in the target compound.
  • Carboxamide vs. Carbamate : The 2-methoxyphenyl carboxamide in CAS 5530-85-8 contrasts with the methyl carboxylate and 2,4-dimethylphenyl carbamate in the target compound. This difference likely impacts solubility, with the carbamate group offering higher lipophilicity .

Hypothesized Functional Implications :

  • The 2,4-dimethylphenyl substituent could confer steric hindrance, affecting binding interactions in biological targets compared to the simpler phenyl group in CAS 5530-85-7.
Chlorophenyl-Containing Fungicides: Metconazole and Triticonazole

For example, metconazole is derived from 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, highlighting the role of chlorophenyl groups in agrochemical efficacy .

Comparative Analysis :

  • Bioactivity : The 2-chlorophenyl group in the target compound may contribute to pesticidal or fungicidal properties, akin to metconazole. However, the dihydropyridine core (vs. triazole) suggests a distinct mechanism of action, possibly targeting calcium channels or oxidative pathways.
  • Synthetic Pathways : Both compounds require multi-step syntheses, but the dihydropyridine derivative’s sulfanyl-carbamate linkage introduces additional complexity compared to triazole ring formation .

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound CAS 5530-85-8 Metconazole
Molecular Formula C₂₅H₂₃ClN₄O₃S C₂₄H₂₁ClN₄O₂S C₁₇H₂₂ClN₃O
Molecular Weight (g/mol) 519.0 489.0 331.8
Key Functional Groups Carbamate, cyano, sulfanyl, dihydropyridine Carboxamide, ketone, sulfanyl, dihydropyridine Triazole, cyclopentanol, chlorophenyl
Lipophilicity (LogP est.) ~3.8 (high) ~3.2 (moderate) ~4.1 (high)
Potential Applications Agrochemical (inferred), calcium channel modulation (structural analogy) Research chemical, bioactive agent Agricultural fungicide

Biological Activity

Methyl 4-(2-chlorophenyl)-5-cyano-6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and related research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O3S
  • Molecular Weight : 350.8199 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The process includes the introduction of cyano and chlorophenyl groups, followed by the formation of the dihydropyridine structure.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Antioxidant Properties

The antioxidant activity of methyl 4-(2-chlorophenyl)-5-cyano derivatives has been evaluated using various assays. These compounds have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
CytotoxicityInduction of apoptosis

Detailed Research Findings

  • Antimicrobial Evaluation : A study conducted on related dihydropyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
  • Antioxidant Activity Assessment : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that the compound exhibited a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent.
  • Cytotoxicity Tests : In a series of tests on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, suggesting effective cytotoxicity compared to standard chemotherapeutic agents.

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